molecular formula C17H15NO B11625226 N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine

N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine

Cat. No.: B11625226
M. Wt: 249.31 g/mol
InChI Key: QLGJJJOJYFTJJH-PHEQNACWSA-N
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Description

N-[(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-ylidene]hydroxylamine is a Schiff base derivative synthesized via the condensation of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (a chalcone analog) with hydroxylamine. The parent ketone is prepared by Claisen-Schmidt condensation of benzaldehyde and acetone under basic conditions, yielding a conjugated dienone system . Subsequent reaction with hydroxylamine introduces the imine (-C=N-OH) functional group, critical for its chemical reactivity and biological activity. This compound is part of a broader class of α,β-unsaturated ketone derivatives, which are studied for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine

InChI

InChI=1S/C17H15NO/c19-18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14,19H/b13-11+,14-12+

InChI Key

QLGJJJOJYFTJJH-PHEQNACWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=NO)/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NO)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine typically involves the condensation of benzaldehyde derivatives with hydroxylamine under controlled conditions. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, at a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction can produce amines .

Scientific Research Applications

N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Rings

Modifications to the phenyl rings or the hydrazine/amine moiety significantly alter physicochemical and biological properties:

Compound Name Substituents/Modifications Key Properties/Activities Reference
Target Compound Phenyl groups at positions 1 and 5 Base structure for derivatization
(1E,4E)-1,5-Bis(4-nitrophenyl)penta-1,4-dien-3-one 4-NO₂ groups on phenyl rings Enhanced electron-withdrawing effects; potential for nitro-reduction chemistry
(1E,4E)-1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one 2-OH groups on phenyl rings Antifungal (73–79% efficacy at 500 µg/mL); antitumor (71% inhibition of PC-3 cells at 5 µM)
N-[(1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine 4-OCH₃ groups on phenyl rings Crystal structure shows twisted aryl rings and planar azomethine; C-H⋯O/S hydrogen bonding
N-((1E,4E)-1,5-Diphenylpenta-1,4-dien-3-ylidene)pentan-1-amine n-pentylamine substituent 66% synthesis yield; NMR-confirmed aliphatic chain conformation

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂) increase electrophilicity, enhancing reactivity in nucleophilic additions .
  • Hydroxyl groups (e.g., 2-OH) improve solubility and bioactivity, as seen in antifungal and antitumor assays .
  • Methoxy groups (e.g., 4-OCH₃) influence crystal packing via hydrogen bonding, affecting material stability .

Insights :

  • Hydroxyl and electron-deficient aryl groups enhance bioactivity, likely through redox interactions or enzyme inhibition .
  • The α,β-unsaturated system in the target compound may synergize with the hydroxylamine moiety for pro-oxidant effects.

Structural and Crystallographic Features

Crystal structures reveal conformational preferences:

  • Bis(4-methoxyphenyl) Hydrazine Derivative: Twisted aryl rings (10–15° dihedral angles) reduce π-π stacking. Planar azomethine (-C=N-) moiety with minor deviations (<5°) from planarity .
  • Chalcone Precursor: Fully conjugated dienone system; ideal for resonance stabilization and charge transfer .

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